

a comparative study of the stereoselectivity of different manganese catalysts

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A Comparative Study of Stereoselectivity in Manganese Catalysis

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Manganese, an earth-abundant and low-toxicity metal, has emerged as a versatile and powerful catalyst for a range of asymmetric transformations. This guide provides a comparative analysis of the stereoselectivity achieved by different manganese catalyst systems in two key reactions: asymmetric epoxidation and asymmetric hydrogenation. The data presented is compiled from peer-reviewed literature to offer an objective comparison and is supported by detailed experimental protocols for representative reactions.

Asymmetric Epoxidation: Chiral Salen and Porphyrin-Inspired Catalysts

Asymmetric epoxidation of unfunctionalized alkenes is a critical transformation for the synthesis of chiral building blocks. Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are preeminent catalysts in this field, demonstrating remarkable enantioselectivity for a variety of substrates.^{[1][2]} More recently, porphyrin-inspired manganese complexes have also shown exceptional activity.^[3]

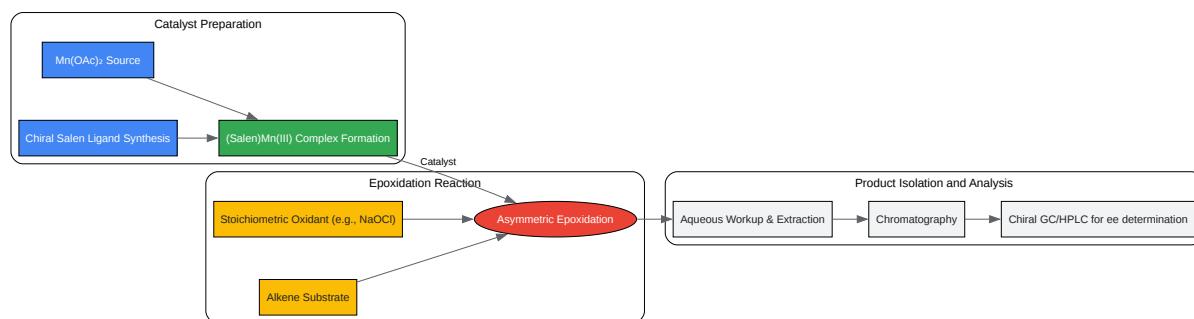
The stereoselectivity of the Jacobsen-Katsuki epoxidation is derived from the C_2 symmetric chiral salen ligand, which creates a chiral environment around the manganese center.^{[1][2]} The active oxidant is believed to be a high-valent manganese(V)-oxo species.^[2] The approach of the alkene to this species dictates the stereochemical outcome, with models proposed by both Jacobsen ("top-on") and Katsuki ("side-on") seeking to explain the observed enantioselectivity.^[1]

Comparative Performance in Asymmetric Epoxidation

The following table summarizes the performance of various manganese catalysts in the asymmetric epoxidation of different alkene substrates.

Catalyst	Substrate	Oxidant	Yield (%)	ee (%)	Reference(s)
(R,R)-Jacobsen's Catalyst	cis- β -Methylstyrene	m-CPBA/NMO	84	97	[2]
(R,R)-Jacobsen's Catalyst	Indene	NaOCl	90	86	[4]
Chiral Mn(III)-salen complex 1b	6-Cyano-2,2-dimethylchro-mene	UHP	>99	>99	
Chiral Mn(III)-salen complex 2b	6-Cyano-2,2-dimethylchro-mene	UHP	>99	>99	
Porphyrin-inspired Mn complex	Chromene	H_2O_2	>99	>99	[3]
New Chiral Mn(III)-salen complexes (1b, 2b)	Styrene	NaOCl	95-98	29-88	[5]

m-CPBA = meta-Chloroperoxybenzoic acid, NMO = N-Methylmorpholine N-oxide, UHP = Urea-hydrogen peroxide



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Caption: General workflow for manganese-catalyzed asymmetric epoxidation.

Asymmetric Hydrogenation: Chiral P,N,N and NNP Ligand Systems

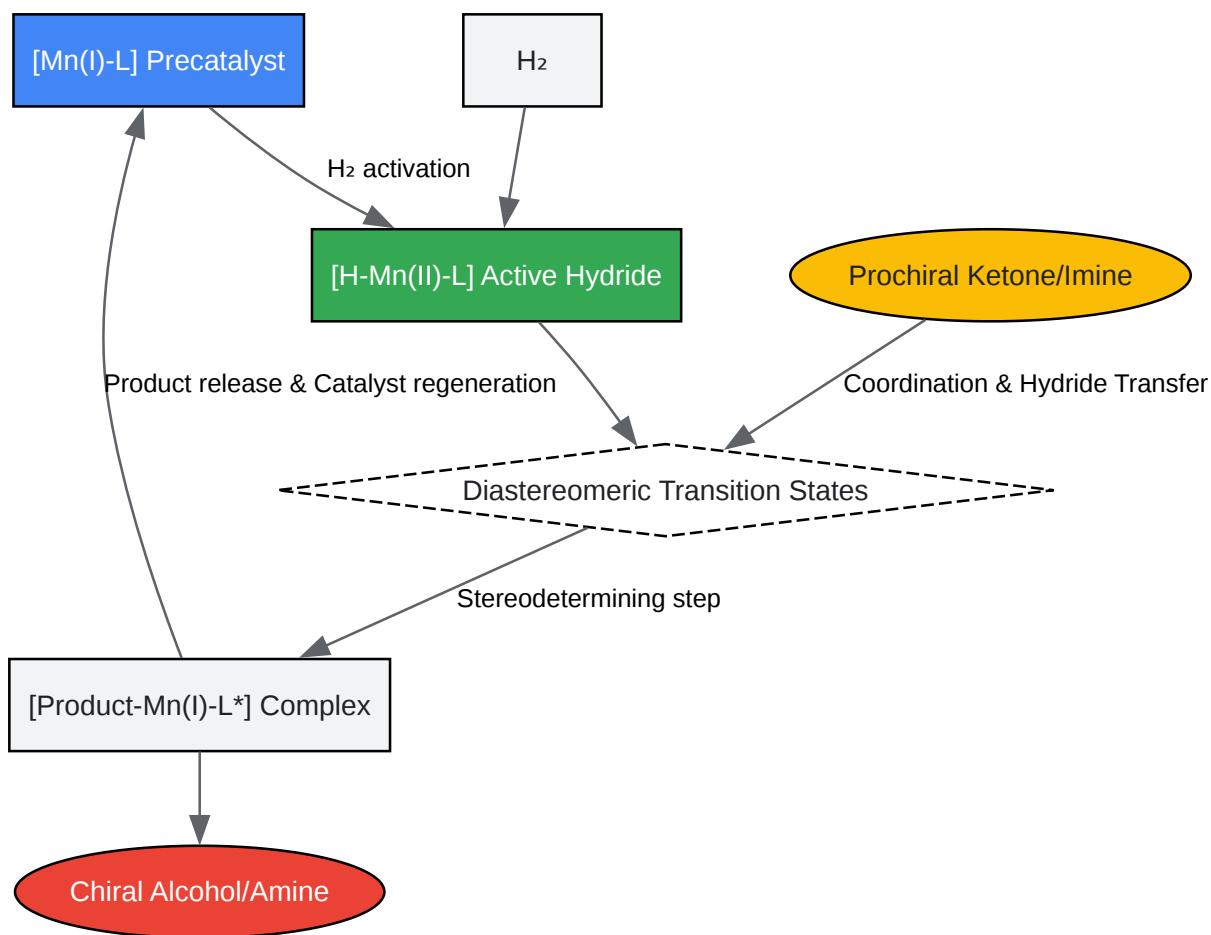
Manganese-catalyzed asymmetric hydrogenation has emerged as a cost-effective and sustainable alternative to noble metal-based systems for the synthesis of chiral alcohols and amines.^[6] A variety of chiral ligands, particularly those with P,N,N and NNP coordination motifs, have been developed to induce high stereoselectivity in the reduction of ketones, imines, and N-heterocycles.^{[6][7]}

The mechanism of these reactions generally involves the formation of a manganese hydride species, which then participates in the stereodetermining hydride transfer to the prochiral substrate. The steric and electronic properties of the chiral ligand play a crucial role in controlling the facial selectivity of this transfer.[8][9]

Comparative Performance in Asymmetric Hydrogenation

The following table presents a comparison of different manganese catalyst systems in the asymmetric hydrogenation of various substrates.

Catalyst System	Substrate	H ₂ Source	Yield (%)	ee (%)	Reference(s)
Mn(CO) ₅ Br / Chiral Ferrocenyl P,N,N-ligand	Heterobiaryl Ketone N-oxides	H ₂ (5 MPa)	quant.	44	[6]
Chiral NNP-Manganese Complex	7-Phenylpyrazolo[1,5-a]pyrimidine	H ₂	96	96	[7]
Mn(I) / Chiral Ferrocenyl P,N,N-ligand	N-Sulfonyl Imines	H ₂	up to 99	up to 95	[10]
Chiral Pincer Catalyst	Manganese Quinolines	H ₂	high	up to 97	
Mn(I) / Chiral Aminobenzimidazole	Diarylimines	NH ₃ ·BH ₃	82-98	56-94	



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Caption: Simplified catalytic cycle for manganese-catalyzed asymmetric hydrogenation.

Experimental Protocols

Synthesis of (R,R)-Jacobsen's Catalyst

This procedure is adapted from a general laboratory experiment.[\[6\]](#)

Materials:

- (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- Ethanol, absolute
- Manganese(II) acetate tetrahydrate ($Mn(OAc)_2 \cdot 4H_2O$)

Procedure:

- A 100 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser is charged with 1.0 g of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and 25 mL of absolute ethanol.
- The mixture is heated to reflux for 20 minutes.
- Solid Mn(OAc)₂·4H₂O (2.0 equivalents) is added in one portion.
- The reaction mixture is refluxed for an additional 30 minutes.
- A gas bubbling tube is fitted to the flask, extending into the solution, and air is bubbled through at a slow rate while continuing to heat at reflux for 1 hour.
- After cooling to room temperature, the resulting dark brown precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.

General Procedure for Asymmetric Epoxidation of Indene with Jacobsen's Catalyst

This protocol is based on the mechanistic study by Hughes et al.[\[4\]](#)

Materials:

- Indene
- (R,R)-Jacobsen's catalyst
- Dichloromethane (CH₂Cl₂)
- Aqueous sodium hypochlorite (NaOCl, buffered to pH 11.3)
- 4-(3-Phenylpropyl)pyridine N-oxide (P₃NO) (optional axial ligand)

Procedure:

- To a stirred solution of indene (1.0 mmol) in 2 mL of dichloromethane at 0 °C is added the (R,R)-Jacobsen's catalyst (0.01-0.05 mmol).
- If used, the axial ligand P₃NO is added at this stage (0.01-0.05 mmol).
- Buffered aqueous NaOCl (1.5 mmol) is added dropwise over 1 hour.
- The reaction is stirred vigorously at 0 °C and monitored by TLC or GC.
- Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography on silica gel.
- The enantiomeric excess of the resulting indene oxide is determined by chiral GC or HPLC analysis.

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This is a representative procedure based on protocols for manganese-catalyzed transfer hydrogenation.^[7]

Materials:

- Manganese(I) bromide pentacarbonyl (Mn(CO)₅Br)
- Chiral ligand (e.g., a P,N,N-ligand)
- Prochiral ketone (e.g., acetophenone)
- 2-Propanol (as both solvent and hydrogen source)
- Potassium tert-butoxide (t-BuOK)

Procedure:

- In a glovebox, a Schlenk tube is charged with $\text{Mn}(\text{CO})_5\text{Br}$ (0.01 mmol, 1 mol%), the chiral ligand (0.011 mmol, 1.1 mol%), and t-BuOK (0.1 mmol, 10 mol%).
- The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.
- 2-Propanol (2 mL) is added, and the mixture is stirred at a specified temperature (e.g., 40 °C) for 30 minutes to pre-form the catalyst.
- The prochiral ketone (1.0 mmol) is then added via syringe.
- The reaction is stirred at the same temperature and monitored by GC or TLC.
- After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the chiral alcohol.
- The enantiomeric excess is determined by chiral HPLC analysis.

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